molecular formula C16H16N4S B14393947 N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea CAS No. 89334-48-5

N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea

Cat. No.: B14393947
CAS No.: 89334-48-5
M. Wt: 296.4 g/mol
InChI Key: SNNFENYRVDCBTD-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea typically involves the reaction of 2-mercaptobenzimidazole with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea can be compared with other benzimidazole derivatives, such as:

N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-methylphenyl)thiourea stands out due to its unique combination of antimicrobial, antiparasitic, and anticancer properties, making it a versatile compound in scientific research .

Properties

CAS No.

89334-48-5

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C16H16N4S/c1-11-6-8-12(9-7-11)18-16(21)17-10-15-19-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21)

InChI Key

SNNFENYRVDCBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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